Mono-perfluorooctyl itaconate
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Overview
Description
Mono-perfluorooctyl itaconate is a specialized compound derived from itaconic acid, which is known for its unique properties and applications in various fields. Itaconic acid itself is a bio-based building block used in the synthesis of polymers, plastics, and other materials . This compound incorporates a perfluorooctyl group, which imparts unique chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mono-perfluorooctyl itaconate typically involves the esterification of itaconic acid with perfluorooctanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Mono-perfluorooctyl itaconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctyl itaconic anhydride.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The perfluorooctyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Perfluorooctyl itaconic anhydride.
Reduction: Perfluorooctyl itaconic alcohol.
Substitution: Various substituted itaconates depending on the nucleophile used.
Scientific Research Applications
Mono-perfluorooctyl itaconate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mono-perfluorooctyl itaconate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Dimethyl itaconate
- 4-Octyl itaconate
- 4-Monoethyl itaconate
Comparison
Mono-perfluorooctyl itaconate stands out due to its unique perfluorooctyl group, which imparts distinct properties such as enhanced chemical resistance and surface activity. Compared to dimethyl itaconate and 4-octyl itaconate, this compound exhibits superior thermal stability and hydrophobicity, making it more suitable for specific industrial applications .
Properties
Molecular Formula |
C13H4F17O4- |
---|---|
Molecular Weight |
547.14 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-2-methylidene-4-oxobutanoate |
InChI |
InChI=1S/C13H5F17O4/c1-3(5(32)33)2-4(31)34-13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h1-2H2,(H,32,33)/p-1 |
InChI Key |
OHNVFWYDJQNNQO-UHFFFAOYSA-M |
Canonical SMILES |
C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
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